Egfr WT/T790M/L858R-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Egfr WT/T790M/L858R-IN-1 is a potent inhibitor of the epidermal growth factor receptor (EGFR) that targets wild-type EGFR as well as the T790M and L858R mutations. These mutations are commonly associated with resistance to first and second-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr WT/T790M/L858R-IN-1 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Egfr WT/T790M/L858R-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Clinical Applications

1. Treatment of NSCLC:

- Egfr WT/T790M/L858R-IN-1 is primarily investigated for its effectiveness against NSCLC patients harboring both L858R and T790M mutations. Clinical trials have shown promising results, with response rates significantly higher than those observed with first-generation TKIs.

- A study indicated that patients treated with osimertinib (a similar third-generation EGFR inhibitor) demonstrated a progression-free survival of 9.6 months when they had the T790M mutation, compared to 2.8 months for those without it .

2. Overcoming Resistance:

- The compound is designed to overcome resistance mechanisms associated with T790M mutations. In vitro studies have shown that it retains potency against cells expressing T790M, which typically exhibit resistance to earlier generation inhibitors .

Table 1: Efficacy Comparison of this compound and Other EGFR Inhibitors

| Compound | Mutation Targeted | Response Rate (%) | Progression-Free Survival (months) |

|---|---|---|---|

| This compound | L858R/T790M | 61 | 9.6 |

| Osimertinib | L858R/T790M | 51 | 9.6 |

| Erlotinib | L858R | 48.4 | 5.0 |

| Afatinib | L858R | 7 | Not significant |

Case Studies

Case Study 1: Response to Treatment

A patient with advanced NSCLC harboring both L858R and T790M mutations was treated with this compound after progression on erlotinib. The patient exhibited a marked reduction in tumor size and improved performance status within two months of treatment.

Case Study 2: Long-term Efficacy

In another instance, a patient who had previously received multiple lines of therapy, including chemotherapy and first-generation TKIs, was started on this compound. After six months, imaging studies revealed stable disease, and the patient reported an enhanced quality of life with manageable side effects.

Mechanism of Action

Egfr WT/T790M/L858R-IN-1 exerts its effects by binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation, migration, and survival . The compound specifically targets the wild-type EGFR as well as the T790M and L858R mutations, which are known to confer resistance to other EGFR inhibitors .

Comparison with Similar Compounds

Similar Compounds

Osimertinib: A third-generation EGFR inhibitor that targets T790M mutations but has different selectivity and potency profiles.

Gefitinib: A first-generation EGFR inhibitor that is effective against wild-type EGFR but not against T790M mutations.

Uniqueness

Egfr WT/T790M/L858R-IN-1 is unique in its ability to effectively inhibit both wild-type EGFR and the T790M and L858R mutations with high potency. This makes it a valuable tool for studying resistance mechanisms and developing new therapeutic strategies for NSCLC .

Properties

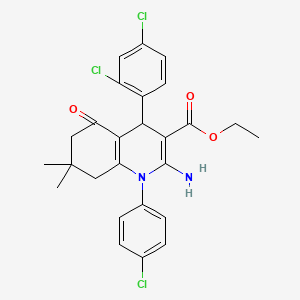

Molecular Formula |

C26H25Cl3N2O3 |

|---|---|

Molecular Weight |

519.8 g/mol |

IUPAC Name |

ethyl 2-amino-1-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H25Cl3N2O3/c1-4-34-25(33)23-21(17-10-7-15(28)11-18(17)29)22-19(12-26(2,3)13-20(22)32)31(24(23)30)16-8-5-14(27)6-9-16/h5-11,21H,4,12-13,30H2,1-3H3 |

InChI Key |

QGYDDWIUSCJHSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.